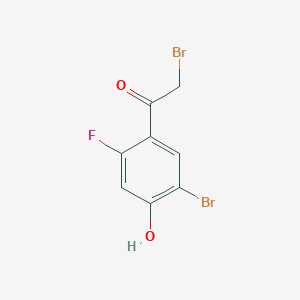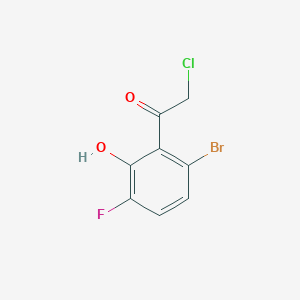
6'-Bromo-3'-fluoro-2'-hydroxyphenacyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6’-Bromo-3’-fluoro-2’-hydroxyphenacyl chloride is a chemical compound with the molecular formula C8H5BrClFO2 and a molecular weight of 267.48 g/mol . This compound is characterized by the presence of bromine, fluorine, hydroxyl, and chloride functional groups attached to a phenacyl moiety. It is commonly used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6’-Bromo-3’-fluoro-2’-hydroxyphenacyl chloride typically involves the bromination and fluorination of phenacyl chloride derivatives. One common method involves the bromination of acetophenone in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) in an organic solvent like carbon disulfide or acetic acid . The resulting brominated product is then subjected to fluorination using a fluorinating agent such as hydrogen fluoride (HF) or a fluorinating reagent like Selectfluor.
Industrial Production Methods
Industrial production of 6’-Bromo-3’-fluoro-2’-hydroxyphenacyl chloride follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
6’-Bromo-3’-fluoro-2’-hydroxyphenacyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The compound can be reduced to form corresponding alcohols or hydrocarbons using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents like potassium permanganate (KMnO4) in aqueous or acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Substitution: Formation of substituted phenacyl derivatives.
Oxidation: Formation of phenacyl ketones or aldehydes.
Reduction: Formation of phenacyl alcohols or hydrocarbons.
Aplicaciones Científicas De Investigación
6’-Bromo-3’-fluoro-2’-hydroxyphenacyl chloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
6’-Bromo-3’-fluoro-2’-hydroxyphenacyl chloride is unique due to its specific combination of bromine, fluorine, hydroxyl, and chloride functional groups This unique structure imparts distinct reactivity and properties, making it valuable in various chemical and biological applications
Propiedades
Fórmula molecular |
C8H5BrClFO2 |
|---|---|
Peso molecular |
267.48 g/mol |
Nombre IUPAC |
1-(6-bromo-3-fluoro-2-hydroxyphenyl)-2-chloroethanone |
InChI |
InChI=1S/C8H5BrClFO2/c9-4-1-2-5(11)8(13)7(4)6(12)3-10/h1-2,13H,3H2 |
Clave InChI |
LDUQMXSOVBITQO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1F)O)C(=O)CCl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



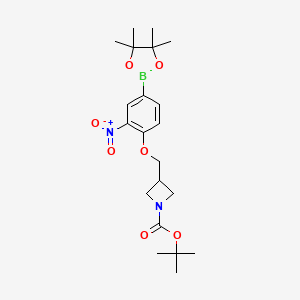
![3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)azetidine Hydrochloride](/img/structure/B13718085.png)
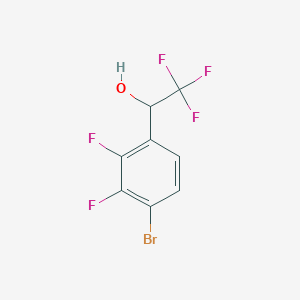

![3-((Tetrahydro-2H-pyran-4-yl)oxy)-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-amine](/img/structure/B13718088.png)


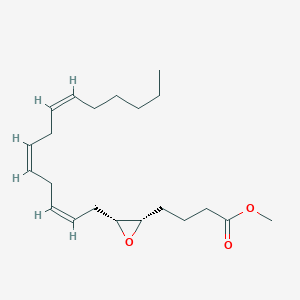

![1-[1-(2,6-Difluorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13718122.png)

